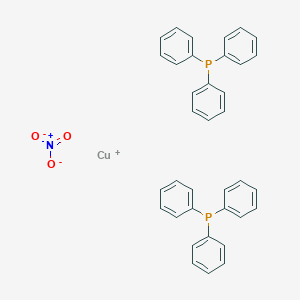

Bis(triphenylphosphine)copper(I) nitrate

Description

The exact mass of the compound Bis(triphenylphosphine)copper(I) nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(triphenylphosphine)copper(I) nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(triphenylphosphine)copper(I) nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper(1+);triphenylphosphane;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNAQZVCFXFYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30CuNO3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558957 | |

| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23751-62-4, 106678-35-7 | |

| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triphenylphosphine)copper(I) nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(triphenylphosphine)copper(I) nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of Bis(triphenylphosphine)copper(I) Nitrate

Foreword: The Enduring Relevance of a Versatile Copper(I) Complex

Bis(triphenylphosphine)copper(I) nitrate, [Cu(PPh₃)₂NO₃], stands as a cornerstone coordination compound in the field of inorganic and organometallic chemistry. Its utility extends from being a valuable precursor in the synthesis of other copper(I) complexes to acting as a catalyst in various organic transformations. This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive, technically grounded, and experience-driven approach to its synthesis and isolation. We will delve not only into the procedural steps but also the underlying chemical principles that ensure a successful and reproducible outcome.

Mechanistic Underpinnings: More Than Just Ligand Coordination

The synthesis of bis(triphenylphosphine)copper(I) nitrate from copper(II) nitrate is a fascinating example of a redox reaction coupled with coordination. In this reaction, triphenylphosphine (PPh₃) serves a dual role: it acts as a reducing agent, converting Cu(II) to Cu(I), and as a ligand, stabilizing the resulting copper(I) center.

The overall reaction can be summarized as: Cu(NO₃)₂ · 3H₂O + 4 P(C₆H₅)₃ → [Cu(P(C₆H₅)₃)₂(NO₃)] + (C₆H₅)₃PO + 2HNO₃ + 5H₂O

Initially, the copper(II) nitrate trihydrate is dissolved in a suitable solvent, typically a warm alcohol like methanol or ethanol. Upon the addition of triphenylphosphine, the Cu(II) ions are reduced to Cu(I). Simultaneously, the triphenylphosphine is oxidized to triphenylphosphine oxide ((C₆H₅)₃PO). The newly formed, and now stabilized, copper(I) cation is then coordinated by two additional molecules of triphenylphosphine and the nitrate anion to form the desired complex. The choice of excess triphenylphosphine in the reaction mixture ensures both complete reduction of the copper(II) salt and sufficient ligand concentration to favor the formation of the bis(phosphine) complex.

Caption: Experimental workflow for the synthesis of bis(triphenylphosphine)copper(I) nitrate.

-

Preparation of the Triphenylphosphine Solution: In a flask equipped with a reflux condenser, dissolve 21.0 g (0.08 mol) of triphenylphosphine in 200 mL of hot methanol. It is crucial to ensure the triphenylphosphine is fully dissolved before proceeding.

-

Addition of the Copper Salt: While the methanol solution is still hot, add 4.9 g (0.02 mol) of copper(II) nitrate trihydrate in small portions. Initially, the blue copper(II) salt will dissolve, forming a clear, colorless solution. As the addition continues and the reaction proceeds, a heavy white precipitate of the desired product will form.

-

Reflux and Cooling: Once all the copper salt has been added, heat the resulting suspension at reflux for approximately 5 minutes to ensure the reaction goes to completion. Afterward, allow the mixture to cool to room temperature.

-

Isolation of the Product: Collect the white precipitate by filtration. It is important to wash the collected solid thoroughly with ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Air-dry the resulting white powder. The yield of the crude product is typically high, around 86%.

-

Recrystallization (Optional): For obtaining analytically pure, crystalline product, the crude powder can be recrystallized from hot methanol. Dissolve the product in a minimal amount of hot methanol, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly. For optimal crystal growth, the filtered solution can be placed in a freezer overnight. White, needle-like crystals will form.

Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized complex.

Physical Properties

| Property | Value |

| Molecular Formula | C₃₆H₃₀CuNO₃P₂ |

| Molecular Weight | 650.12 g/mol |

| Appearance | White powder or crystalline solid |

| Melting Point | 230 °C (decomposes at 248 °C) |

| Solubility | Readily soluble in chloroform, dichloromethane, acetonitrile, and N,N-dimethylformamide. Moderately soluble in hot methanol, ethanol, benzene, and tetrahydrofuran. |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the coordination of the nitrate group. The presence of bands associated with a bidentate nitrate ligand confirms the proposed structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be dominated by complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl groups on the triphenylphosphine ligands.

-

³¹P NMR: A single resonance is expected, confirming the equivalence of the two phosphine ligands.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction has definitively shown that the copper(I) atom is coordinated to the two phosphorus atoms of the triphenylphosphine ligands and to two oxygen atoms of the nitrate group, resulting in a distorted tetrahedral geometry.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when handling the reagents and the final product.

-

Copper(II) Nitrate Trihydrate: This is an oxidizing agent and can cause severe skin burns and eye damage. It is also toxic to aquatic life.

-

Triphenylphosphine: This compound can cause skin and serious eye irritation. It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.

-

Bis(triphenylphosphine)copper(I) Nitrate: The product itself is known to cause skin and serious eye irritation, and may cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Applications in Research and Development

Bis(triphenylphosphine)copper(I) nitrate is a versatile compound with numerous applications, including:

-

Precursor for other copper(I) complexes: It serves as a convenient starting material for the synthesis of a wide range of other copper(I) compounds through metathetical reactions.

-

Catalysis: Copper(I) complexes, in general, are effective catalysts for various organic reactions, such as "click" chemistry (azide-alkyne cycloadditions).

-

Development of metallodrugs: Copper complexes have been investigated for their potential anticancer properties.

Conclusion

The synthesis of bis(triphenylphosphine)copper(I) nitrate is a robust and reliable procedure that provides access to a highly useful copper(I) complex. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can consistently obtain a high-purity product. The versatility of this compound ensures its continued importance in both fundamental research and applied chemical sciences.

References

-

Crystal structure of bis(triphenylphosphine)copper(I) nitrate. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]

-

Bis(triphenylphosphine)copper(I) nitrate. (n.d.). PubChem. Retrieved from [Link]

-

phosphine complexes: bis(triphenylphosphine)copper(I) nitrate. (1969). Canadian Science Publishing. Retrieved from [Link]

-

Bis(triphenylphosphine)copper(I) Nitrate. (n.d.). American Elements. Retrieved from [Link]

-

Coordination Complexes of Copper(I) Nitrate. (2018). ResearchGate. Retrieved from [Link]

-

Crystal structure of bis(triphenylphosphine)copper(I) nitrate. (1969). Inorganic Chemistry. Retrieved from [Link]

-

Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis and characterization of a valence copper compounds [Cu(PPh3)2NO3]. (n.d.). ResearchGate. Retrieved from [Link]

- Safety D

Crystal structure of bis(triphenylphosphine)copper(I) nitrate

An In-Depth Technical Guide to the Crystal Structure of Bis(triphenylphosphine)copper(I) Nitrate

Introduction: Resolving Structural Ambiguity

Bis(triphenylphosphine)copper(I) nitrate, with the chemical formula [Cu(PPh₃)₂NO₃], is a coordination complex that has garnered significant interest in inorganic chemistry. Its utility extends as a precursor for the synthesis of other copper(I) complexes through metathetical reactions, where the weakly coordinated nitrate ligand is readily replaced.[1] Historically, the precise molecular structure of this compound was a subject of debate, with several possibilities proposed, including a three-coordinate monomer, a nitrate-bridged dimeric structure, and a four-coordinate monomer featuring a bidentate nitrate group.[2] This guide provides a definitive elucidation of its solid-state structure, grounded in single-crystal X-ray diffraction analysis, and details the synthesis and characterization protocols that validate its molecular geometry.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of bis(triphenylphosphine)copper(I) nitrate is reliably achieved through the ligand-induced reduction of a copper(II) salt in the presence of excess triphenylphosphine. This protocol is effective because triphenylphosphine serves a dual role: first as a reducing agent to convert Cu(II) to Cu(I), and second as a coordinating ligand to stabilize the copper(I) center.

Experimental Protocol: Synthesis

The following procedure, adapted from established methods, yields high-purity, crystalline [Cu(PPh₃)₂NO₃].[1]

-

Reagent Preparation: To a 500 mL flask, add triphenylphosphine (21.0 g, 0.08 mol) and 200 mL of methanol. Heat the mixture to create a clear solution.

-

Reaction Initiation: While the triphenylphosphine solution is hot, add solid copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (4.9 g, 0.02 mol) in portions.

-

Expert Insight: A 4:1 molar ratio of PPh₃ to the Cu(II) salt is employed. This excess of PPh₃ ensures the complete reduction of copper(II) to copper(I) and fully ligates the resulting metal center to form the bis-phosphine complex. The byproduct of this redox reaction is triphenylphosphine oxide.

-

-

Precipitation: The Cu(II) salt will dissolve initially, forming a clear solution. As the addition of the copper salt nears completion, a dense white precipitate of the target complex, [Cu(PPh₃)₂NO₃], will form.[1]

-

Digestion and Isolation: Once all the copper salt has been added, heat the suspension at reflux for an additional 5 minutes to ensure the reaction goes to completion.

-

Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the white precipitate by filtration.

-

Washing and Drying: Wash the collected solid thoroughly with ethanol and then diethyl ether to remove any unreacted starting materials and byproducts. Air-dry the product. The yield is typically high, around 86%.[1]

Protocol: Single Crystal Growth

For definitive structural analysis via X-ray diffraction, single crystals are required.

-

Recrystallization: The crude, analytically pure powder can be recrystallized from hot methanol (approximately 10 g of complex per 1 liter of solvent).[1]

-

Crystal Formation: Filter the hot, saturated solution to remove any insoluble impurities.

-

Slow Cooling: Allow the clear filtrate to cool slowly. For optimal crystal growth, the solution can be placed in a freezer overnight.[1] This slow cooling process yields long, acicular (needle-like) white crystals suitable for diffraction studies.[2]

Structural Elucidation via Single-Crystal X-ray Diffraction

The definitive structure of bis(triphenylphosphine)copper(I) nitrate was determined by a three-dimensional X-ray diffraction study.[2] This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths and angles.

Data Collection and Refinement

The analysis revealed that the crystals belong to the monoclinic crystal system.[2][3] Data collection is typically performed using a diffractometer with molybdenum radiation (Mo Kα, λ ≈ 0.71 Å).[2] The collected intensity data are then corrected for various factors, and the structure is solved using methods like the Patterson function to locate the heavy atoms (Cu, P). Subsequent electron density calculations reveal the positions of the lighter atoms (O, N, C).[2] The model is then refined using full-matrix least-squares methods to achieve a final agreement factor (R-value), which indicates the quality of the fit between the calculated and observed diffraction data.[2][4]

Crystallographic Data Summary

The crystallographic parameters for bis(triphenylphosphine)copper(I) nitrate are summarized in the table below.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₃₆H₃₀CuNO₃P₂ | [5] |

| Molecular Weight | 650.1 g/mol | [5] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | I2/a (or C2/c, an equivalent setting) | [2][3] |

| a (Å) | 22.254 - 24.52 | [2][3] |

| b (Å) | 9.187 - 9.197 | [2][3] |

| c (Å) | 15.440 - 15.489 | [2][3] |

| β (°) | 101.56 - 116.69 | [2][3] |

| Volume (ų) | ~3118 | [3] |

| Z (molecules/cell) | 4 | [2][3] |

Note: Minor variations in unit cell parameters are common between different studies due to variations in data collection temperature and refinement strategies.

Molecular Structure and Coordination Geometry

The X-ray analysis unequivocally demonstrates that in the solid state, bis(triphenylphosphine)copper(I) nitrate exists as a discrete, four-coordinate monomeric molecule.[2][4]

The Copper(I) Coordination Sphere

The central copper(I) atom is coordinated to four atoms: two phosphorus atoms from the two triphenylphosphine ligands and two oxygen atoms from a single nitrate anion.[2] This coordination resolves the earlier debate, confirming that the nitrate group acts as a bidentate ligand.[2][3][4]

The overall geometry around the copper center is best described as a severely distorted tetrahedron.[2] This distortion is primarily caused by two factors: the steric bulk of the two large triphenylphosphine ligands and the geometric constraint of the bidentate nitrate ligand's small bite angle.

Key Structural Parameters

The most striking feature of the molecular geometry is the exceptionally large P-Cu-P angle, which deviates significantly from the ideal tetrahedral angle of 109.5°. This expansion is a direct consequence of minimizing the steric repulsion between the bulky triphenylphosphine ligands. Conversely, the O-Cu-O angle is highly acute, constrained by the geometry of the chelating nitrate group.

| Bond/Angle | Value | Significance | Reference(s) |

| Bond Lengths | |||

| Cu–P | 2.256 Å | Typical Cu(I)-P bond distance. | [4] |

| Cu–O | 2.223 Å | Demonstrates the coordination of the nitrate oxygens to the copper center. | [4] |

| Bond Angles | |||

| P–Cu–P | 131.1° - 131.2° | Severely distorted from tetrahedral; highlights steric repulsion between PPh₃ ligands. | [2][4] |

| O–Cu–O | 57.5° | Highly acute angle dictated by the bidentate nitrate chelation. | [4] |

Physicochemical Properties and Their Structural Implications

Spectroscopic and conductivity data provide further validation for the structure determined by X-ray diffraction.

-

Conductivity: Molar conductivity measurements reveal the nature of the nitrate coordination in solution. In a non-coordinating solvent like dichloromethane, the complex behaves as a non-electrolyte, indicating the nitrate remains bound to the copper center.[1] However, in a coordinating solvent like N,N-dimethylformamide (DMF), the complex behaves as a 1:1 electrolyte.[1] This demonstrates that the weakly coordinated nitrate anion can dissociate from the [Cu(PPh₃)₂]⁺ cation in solution, a property that makes the complex a useful synthetic precursor.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of the solid complex provides evidence for the coordination mode of the nitrate group. The presence of specific absorption bands associated with the nitrate vibrations is consistent with its bidentate coordination, as opposed to the simpler spectrum expected for a free, ionic nitrate.[6]

Conclusion

Single-crystal X-ray diffraction has definitively established the solid-state structure of bis(triphenylphosphine)copper(I) nitrate. The compound exists as a monomeric, four-coordinate complex with a severely distorted tetrahedral geometry around the copper(I) center. The two bulky triphenylphosphine ligands and a bidentate nitrate group complete the coordination sphere. This structural insight, supported by spectroscopic and conductivity data, resolves the historical ambiguity surrounding its molecular arrangement and provides a solid foundation for understanding its reactivity and application as a versatile starting material in copper(I) chemistry.

References

-

Hakimi, M., et al. (2014). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. ResearchGate. Available at: [Link]

-

Messmer, G. G., & Palenik, G. J. (1969). phosphine complexes: bis(triphenylphosphine)copper(I) nitrate. Canadian Journal of Chemistry, 47(8), 1440-1441. Available at: [Link]

-

Sultana, N., Arayne, M. S., & Tabassum, H. (1997). COPPER(I) COMPLEXES OF TRIPHENYLPHOSPHINE AND 2-METHYLPYRIDINE. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]

-

Psomas, G., et al. (2006). Structural, photolysis and biological studies of the bis(μ2-chloro)-tris(triphenylphosphine)-di-copper(I) and chloro-tris(triphenylphosphine)-copper(I) complexes. Study of copper(I)-copper(I) interactions. ResearchGate. Available at: [Link]

-

Zheng, Y., et al. (2002). Crystal and Molecular Structure of Copper( I ) Complex [Cu(PPh3)2(NO3)]. ResearchGate. Available at: [Link]

-

Ziolo, R. F., et al. (2007). Coordination Complexes of Copper(I) Nitrate. ResearchGate. Available at: [Link]

-

Messmer, G., & Palenik, G. (n.d.). . Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Bis(triphenylphosphine)copper(I) nitrate. PubChem Compound Database. Retrieved from [Link]

-

Messmer, G. G., & Palenik, G. J. (1969). . Inorganic Chemistry, 8(12), 2750–2754. Available at: [Link]

Sources

Solubility of bis(triphenylphosphine)copper(I) nitrate in common organic solvents

An In-Depth Technical Guide to the Solubility of Bis(triphenylphosphine)copper(I) Nitrate

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of bis(triphenylphosphine)copper(I) nitrate, [Cu(PPh₃)₂NO₃]. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's solubility profile across a range of common organic solvents. Beyond presenting qualitative and quantitative data, this guide elucidates the underlying chemical principles governing its dissolution, including the critical role of solvent polarity and coordination chemistry. A detailed, field-proven experimental protocol for solubility determination is provided, alongside essential safety and handling information, to ensure accurate and safe laboratory practice.

Introduction to Bis(triphenylphosphine)copper(I) Nitrate

Bis(triphenylphosphine)copper(I) nitrate is an organometallic coordination complex with the chemical formula C₃₆H₃₀CuNO₃P₂ and a molecular weight of approximately 650.12 g/mol .[1][2][3] It typically appears as a white crystalline powder.[2] This compound is a valuable precursor and catalyst in various organic syntheses and serves as a building block for more complex materials.[1] Understanding its behavior in solution is paramount for its effective application, enabling precise control over reaction kinetics, product purity, and material morphology. The molecular structure consists of a central copper(I) ion coordinated to two bulky, non-polar triphenylphosphine (PPh₃) ligands and a nitrate (NO₃⁻) anion.[4][5] The nature of this coordination is highly dependent on the surrounding solvent environment, which is the primary determinant of its solubility.

Solubility Profile and Influencing Factors

The solubility of [Cu(PPh₃)₂NO₃] is dictated by a delicate interplay between its molecular structure and the physicochemical properties of the solvent. The two large triphenylphosphine ligands, with their phenyl rings, impart significant non-polar, lipophilic character to the complex. This is counterbalanced by the polar, ionic nature of the copper-nitrate bond. Consequently, the compound exhibits a nuanced solubility profile.

Qualitative Solubility Data

Based on established synthetic procedures and characterization studies, the solubility of bis(triphenylphosphine)copper(I) nitrate can be summarized as follows:

| Solvent Class | Solvent Example | Qualitative Solubility | Reference |

| Halogenated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Readily Soluble | [6] |

| Aprotic Polar | Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF) | Readily Soluble | [6] |

| Aromatic | Benzene | Moderately Soluble (especially when hot) | [6] |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble (especially when hot) | [6] |

| Alcohols | Methanol, Ethanol | Moderately Soluble (especially when hot) | [6] |

| Aqueous | Water (H₂O) | Insoluble | [2] |

The Causality Behind Solubility: A Mechanistic Insight

The dissolution of this complex is not merely a physical process but often involves a chemical equilibrium influenced by the solvent's coordinating ability.

-

In Non-Coordinating Solvents: In solvents like dichloromethane, the nitrate anion remains coordinated to the copper(I) center, and the entire neutral complex is solvated. Conductivity measurements in dichloromethane confirm that the complex behaves as a non-electrolyte , indicating no significant ion dissociation.[6] The solubility in these media is primarily driven by van der Waals interactions between the solvent and the large phenyl groups of the phosphine ligands.

-

In Coordinating Solvents: In strongly coordinating solvents such as N,N-dimethylformamide (DMF), the solvent molecules can displace the weakly bound nitrate anion from the copper coordination sphere. This results in the formation of a cationic copper complex, [Cu(PPh₃)₂(Solvent)ₓ]⁺, and a free nitrate anion, NO₃⁻. This dissociation is evidenced by conductivity measurements in DMF, where the complex behaves as a 1:1 electrolyte .[6] This solvent-induced ionization dramatically enhances solubility.

The following diagram illustrates this solvent-dependent dissolution mechanism.

Caption: Solvent-dependent dissolution of the copper complex.

Standardized Protocol for Experimental Solubility Determination

To ensure reproducible and accurate solubility data, a rigorous experimental protocol is essential. The following self-validating system describes the gravimetric method for determining solubility at a controlled temperature.

Materials and Equipment

-

Bis(triphenylphosphine)copper(I) nitrate (solute)

-

Selected organic solvent (high purity)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath for temperature control

-

20 mL glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Step-by-step gravimetric method for solubility.

Step-by-Step Methodology

-

Preparation: Add an excess amount of bis(triphenylphosphine)copper(I) nitrate to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated.

-

Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. The system's equilibrium is self-validated by observing the persistence of solid solute.

-

Sampling: After equilibration, allow the solid to settle. Carefully withdraw a specific volume (e.g., 2-5 mL) of the clear supernatant using a syringe fitted with a PTFE filter to remove any suspended solid particles.

-

Quantification:

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Record the total weight of the vial and the saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature well below the compound's decomposition point (Melting point is ~230 °C).[2]

-

Once all the solvent is removed, weigh the vial containing the dry solid residue.

-

-

Calculation: The solubility can be calculated using the recorded masses:

-

Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) × 100

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Bis(triphenylphosphine)copper(I) nitrate must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7] When handling the powder outside of a fume hood, a dust mask or respirator is recommended to prevent inhalation.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[7][8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[7][8] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen) and protected from light.[1]

Conclusion

The solubility of bis(triphenylphosphine)copper(I) nitrate is a critical parameter that is highly dependent on the choice of solvent. It is readily soluble in halogenated and polar aprotic solvents, moderately soluble in hot alcohols and aromatic solvents, and insoluble in water. This behavior is governed by the interplay of the complex's lipophilic phosphine ligands and the ability of coordinating solvents to displace the nitrate anion, leading to ionization. The provided experimental protocol offers a reliable, self-validating method for quantifying its solubility, while the outlined safety procedures ensure its responsible handling in a research environment. This guide provides the foundational knowledge required for scientists to confidently and effectively utilize this versatile copper(I) complex in their work.

References

- Khan, M. A., & Kumar, N. (n.d.). COPPER(I) COMPLEXES OF TRIPHENYLPHOSPHINE AND2-METHYLPYRIDINE. PJSIR.

-

ResearchGate. (n.d.). Synthesis and characterization of tris(triphenylphosphane)copper(I) nitrate dimer and its applications as precursor of copper oxide nanorods. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Distortions in tetrahedral copper(I)–phosphine complexes: bis(triphenylphosphine)copper(I) nitrate. Retrieved from [Link]

-

American Elements. (n.d.). Bis(triphenylphosphine)copper(I) Nitrate. Retrieved from [Link]

-

PubChem. (n.d.). Bis(triphenylphosphine)copper(I) nitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Coordination Complexes of Copper(I) Nitrate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. americanelements.com [americanelements.com]

- 3. Bis(triphenylphosphine)copper(I) nitrate | C36H30CuNO3P2 | CID 14325121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Navigating the Thermal Landscape of Bis(triphenylphosphine)copper(I) Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylphosphine)copper(I) nitrate, [Cu(PPh₃)₂NO₃], is a significant coordination compound with applications in catalysis and as a precursor for novel materials. A thorough understanding of its thermal stability and decomposition pathway is paramount for its effective utilization and for ensuring safety and predictability in its applications. This technical guide provides a comprehensive overview of the thermal properties of [Cu(PPh₃)₂NO₃], detailing its decomposition temperature, the mechanistic steps of its thermal degradation, and the analytical techniques employed for its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with this and related organometallic complexes.

Introduction: The Significance of Bis(triphenylphosphine)copper(I) Nitrate

Bis(triphenylphosphine)copper(I) nitrate is a well-established copper(I) complex featuring two bulky triphenylphosphine ligands and a coordinated nitrate anion. The triphenylphosphine ligands play a crucial role in stabilizing the copper(I) oxidation state.[1] The nitrate group's coordination to the copper center is relatively weak.[2] This compound serves as a versatile starting material in the synthesis of other copper(I) complexes through metathetical reactions.[2] Its thermal behavior is of critical interest as it dictates the temperature limits for its storage and application, and informs its use as a precursor for the synthesis of copper-containing nanomaterials.[3]

Thermal Stability and Decomposition Temperature

The thermal stability of bis(triphenylphosphine)copper(I) nitrate is a key parameter for its practical handling and application. The compound is reported to have a melting point of 248 °C, at which it undergoes decomposition .[2] This temperature represents the upper limit of its thermal stability under ambient pressure. Beyond this point, the complex begins to break down into various products.

The thermal decomposition of metal nitrates is a complex process that is influenced by the metal cation. For transition metals like copper, the decomposition temperatures are generally lower than those of alkali or alkaline earth metal nitrates.[4] The decomposition process for [Cu(PPh₃)₂NO₃] involves the breakdown of both the ligand framework and the nitrate anion.

Experimental Determination of Thermal Properties

The thermal stability and decomposition of bis(triphenylphosphine)copper(I) nitrate are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Key Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is essential for determining the onset temperature of decomposition and identifying the number of decomposition steps.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[5]

-

TGA-Mass Spectrometry (TGA-MS): This hyphenated technique provides real-time analysis of the gaseous products evolved during thermal decomposition, offering crucial insights into the decomposition mechanism.[3]

Experimental Workflow for Thermal Analysis

A robust and self-validating protocol is critical for obtaining reliable thermal analysis data. The following workflow outlines the key steps and considerations.

Figure 1: A generalized workflow for the thermal analysis of organometallic complexes.

Detailed Experimental Protocol for TGA-DSC Analysis

The following protocol provides a step-by-step methodology for the thermal analysis of bis(triphenylphosphine)copper(I) nitrate.

Instrumentation: A simultaneous TGA-DSC instrument coupled to a mass spectrometer.

Sample Preparation:

-

Ensure the sample of bis(triphenylphosphine)copper(I) nitrate is finely ground to ensure uniform heat distribution.[1]

-

Accurately weigh approximately 1-5 mg of the sample into an inert crucible (e.g., alumina).[1] The use of a small sample mass is crucial for TGA-MS to prevent saturation of the detector.

-

Place the crucible onto the TGA balance.

Experimental Conditions:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.[5]

-

-

Data Acquisition: Record the sample mass (TGA), differential heat flow (DSC), and mass spectra of the evolved gases (MS) as a function of temperature.

Self-Validation and Causality:

-

Inert Atmosphere: The choice of an inert atmosphere is critical to study the intrinsic thermal stability of the complex without the influence of oxygen, which could lead to different decomposition pathways and the formation of different products.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.

-

Sample Mass: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature simultaneously.[1]

Proposed Thermal Decomposition Mechanism

Based on the known decomposition patterns of related copper complexes and metal nitrates, a multi-step decomposition mechanism for bis(triphenylphosphine)copper(I) nitrate in an inert atmosphere can be proposed.

Figure 2: Proposed thermal decomposition pathway for [Cu(PPh₃)₂NO₃] in an inert atmosphere.

Step 1: Melting and Onset of Decomposition (around 248 °C) The process begins with the melting of the complex, which is immediately followed by the onset of decomposition. The DSC curve would show an endothermic peak corresponding to the melting, likely overlapping with exothermic decomposition events.

Step 2: Ligand Dissociation Following the initial decomposition, the triphenylphosphine (PPh₃) ligands will start to dissociate from the copper center. This will be observed as a significant mass loss in the TGA curve. The evolved PPh₃ can be detected by the mass spectrometer.

Step 3: Decomposition of the Nitrate Group The copper nitrate moiety will then decompose. The thermal decomposition of copper nitrate typically yields copper oxides, nitrogen dioxide (NO₂), and oxygen (O₂).[6][7] These gaseous products will be detected by the mass spectrometer.

Step 4: Formation of the Final Residue The final solid residue is expected to be a form of copper oxide. The exact stoichiometry (Cu₂O or CuO) may depend on the specific decomposition conditions and any potential redox reactions occurring in the crucible. Analysis of the final residue by techniques such as X-ray diffraction (XRD) can confirm its composition. It is also possible that some of the evolved triphenylphosphine reacts with oxygen from the nitrate decomposition to form triphenylphosphine oxide (TPPO), which is a common byproduct in reactions involving PPh₃.[8]

Summary of Thermal Properties

The key thermal data for bis(triphenylphosphine)copper(I) nitrate are summarized in the table below.

| Property | Value/Description | Analytical Technique | Reference |

| Melting Point | 248 °C (with decomposition) | Melting Point Apparatus | [2] |

| Decomposition Onset | ~248 °C | TGA/DSC | [2] |

| Decomposition Steps | Multi-step process involving ligand dissociation and nitrate decomposition. | TGA | Inferred |

| Gaseous Products | Triphenylphosphine (PPh₃), Nitrogen Oxides (NOx), Oxygen (O₂), potentially Triphenylphosphine Oxide (TPPO). | TGA-MS | Inferred |

| Final Residue | Copper Oxide (CuₓO) | TGA, XRD | [9] |

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of bis(triphenylphosphine)copper(I) nitrate. The compound is stable up to its melting point of 248 °C, above which it undergoes a multi-step decomposition process. The proposed mechanism involves the initial dissociation of the triphenylphosphine ligands, followed by the decomposition of the nitrate group, ultimately yielding copper oxide as the final solid residue. A thorough understanding of these thermal properties, obtained through rigorous experimental protocols using TGA, DSC, and TGA-MS, is essential for the safe and effective application of this important copper(I) complex in research and development.

References

-

Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry. Available at: [Link]

-

Sample Preparation – TGA-MS - Polymer Chemistry Characterization Lab. Available at: [Link]

-

Characterization of mixed ligand Cu(II) complexes through mass spectral, thermal and biological studies. World Scientific News. (2023). Available at: [Link]

-

Synthesis and characterization of tris(triphenylphosphane)copper(I) nitrate dimer and its applications as precursor of copper oxide nanorods. ResearchGate. (2014). Available at: [Link]

-

Thermal Decomposition Of Metallic Nitrates. YouTube. (2021). Available at: [Link]

-

Crystal and Molecular Structure of Copper( I ) Complex [Cu(PPh3)2(NO3)]. ResearchGate. (2008). Available at: [Link]

-

Coordination Complexes of Copper(I) Nitrate. ResearchGate. (1979). Available at: [Link]

-

Thermal Decomposition of Metal Nitrates in Air and Hydrogen Environments. ResearchGate. (2011). Available at: [Link]

-

Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. ResearchGate. (2012). Available at: [Link]

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. (2021). Available at: [Link]

-

Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. MDPI. (2023). Available at: [Link]

-

Thermal Decomposition of Group 2 Nitrates & Carbonates (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available at: [Link]

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. (2021). Available at: [Link]

-

Mononuclear copper(i) complexes of triphenylphosphine and N,N′-disubstituted thioureas as potential DNA binding chemotherapeutics. New Journal of Chemistry. (2021). Available at: [Link]

-

Thermal decomposition of metal nitrates in air and hydrogen environments. Academia.edu. (2011). Available at: [Link]

-

Effect of Triphenylphosphine on the Cure Reaction and Thermal Stability of Diglycidyl Ether of Bisphenol A-based Epoxy Resin. ResearchGate. (2008). Available at: [Link]

-

Adsorption and Thermal Decomposition of Triphenyl Bismuth on Silicon (001). PMC. (2023). Available at: [Link]

-

Crystal and Molecular Structure of Copper( I ) Complex [Cu(PPh3)2(NO3)]. ResearchGate. (2008). Available at: [Link]

-

Thermal Decomposition Of Metallic Nitrates. YouTube. (2021). Available at: [Link]

-

Triphenylphosphine oxide. Wikipedia. Available at: [Link]

-

Mechanism of thermal decomposition of hydrated copper nitrate in vacuo. ResearchGate. (2001). Available at: [Link]

-

Thermal decomposition of Cu(NO3)2.3H2O at reduced pressures. ResearchGate. (1998). Available at: [Link]

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. (2021). Available at: [Link]

-

Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. ResearchGate. (2014). Available at: [Link]

Sources

- 1. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. researchgate.net [researchgate.net]

- 3. fkit.unizg.hr [fkit.unizg.hr]

- 4. (PDF) Thermal decomposition of metal nitrates in air and hydrogen environments [academia.edu]

- 5. ijmra.us [ijmra.us]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 9. worldscientificnews.com [worldscientificnews.com]

Navigating the Stability of Bis(triphenylphosphine)copper(I) Nitrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of a Versatile Copper(I) Complex

Bis(triphenylphosphine)copper(I) nitrate, [Cu(PPh₃)₂(NO₃)], is a valuable and versatile coordination compound, widely employed as a precursor in the synthesis of other copper(I) complexes and as a catalyst in various organic transformations. Its utility is, in part, derived from the seemingly contradictory nature of its stability. While copper(I) compounds are generally susceptible to oxidation, [Cu(PPh₃)₂(NO₃)] exhibits a notable degree of stability in the solid state under ambient conditions. This guide provides a comprehensive technical overview of the air and moisture sensitivity of bis(triphenylphosphine)copper(I) nitrate, offering field-proven insights into its handling, storage, and potential degradation pathways to ensure its effective and reliable use in research and development.

The Foundation of Stability: Electronic and Steric Factors

The relative stability of solid bis(triphenylphosphine)copper(I) nitrate can be attributed to two primary factors:

-

Electronic Configuration: The copper(I) center possesses a d¹⁰ electronic configuration, which is spherically symmetrical and lacks a crystal field stabilization energy preference for any particular geometry. This closed-shell configuration imparts a degree of electronic stability.

-

Steric Hindrance: The two bulky triphenylphosphine (PPh₃) ligands create significant steric hindrance around the copper(I) center. This "protective sphere" physically obstructs the approach of atmospheric oxygen and water molecules, thereby kinetically hindering oxidation.

A key piece of evidence for its ambient stability is found in its synthesis, as described in Inorganic Syntheses. The procedure explicitly states that "No special precautions are required for the exclusion of air throughout this synthesis," and the final product is air-dried[1]. This practical observation underscores its robustness in the solid form for routine handling.

The Vulnerability in Solution: A Shift in Reactivity

The stability profile of bis(triphenylphosphine)copper(I) nitrate changes dramatically upon dissolution. In solution, the protective steric shielding of the triphenylphosphine ligands can be compromised by solvent interactions and increased molecular mobility. This heightened vulnerability leads to a greater susceptibility to oxidation.

Solutions of related copper(I) phosphine complexes, such as nitratotris(triphenylphosphine)copper(I), have been observed to turn green upon standing, indicating the formation of copper(II) species through oxidation[1]. This observation serves as a critical cautionary note for researchers working with solutions of bis(triphenylphosphine)copper(I) nitrate, particularly for extended periods.

Decomposition Pathways: Unraveling the Chemistry of Degradation

The primary degradation pathway for bis(triphenylphosphine)copper(I) nitrate involves the oxidation of the copper(I) center to copper(II) and the concomitant oxidation of the triphenylphosphine ligand to triphenylphosphine oxide (TPPO). This process is often facilitated by the presence of trace amounts of water[2].

The formation of the highly stable P=O double bond in triphenylphosphine oxide is a significant thermodynamic driving force for this reaction[2]. Furthermore, photolysis has been identified as a factor that can induce the formation of triphenylphosphine oxide from copper(I) phosphine complexes[3].

Caption: Oxidative decomposition of bis(triphenylphosphine)copper(I) nitrate.

Best Practices for Handling and Storage: A Self-Validating Protocol

To maintain the integrity of bis(triphenylphosphine)copper(I) nitrate, the following tiered approach to handling and storage is recommended, constituting a self-validating system that minimizes degradation.

Solid Compound

| Parameter | Recommendation | Rationale |

| Storage | Store in a well-sealed container in a cool, dark, and dry place. For long-term storage, placement in a desiccator is advisable. | While relatively stable, minimizing exposure to atmospheric moisture and light mitigates slow, long-term degradation. |

| Handling | Weighing and handling can be performed on the benchtop for short durations. | The solid is not acutely sensitive to brief exposure to air. |

Solutions

| Parameter | Recommendation | Rationale |

| Solvent | Use freshly distilled and deoxygenated solvents. | Removes dissolved oxygen and water, which are key reactants in the decomposition pathway. |

| Preparation | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). | Prevents the introduction of atmospheric oxygen during dissolution. |

| Storage | Use freshly prepared solutions. Avoid storing solutions for extended periods. If storage is necessary, keep under an inert atmosphere and protect from light. | The compound is significantly more susceptible to oxidation when in solution. |

Experimental Protocol: Assessing the Stability of a [Cu(PPh₃)₂(NO₃)] Solution

This protocol provides a method to visually assess the stability of a solution of bis(triphenylphosphine)copper(I) nitrate.

Objective: To observe the potential oxidation of [Cu(PPh₃)₂(NO₃)] in solution over time upon exposure to air and light.

Materials:

-

Bis(triphenylphosphine)copper(I) nitrate

-

Dichloromethane (CH₂Cl₂)

-

Two small, clear glass vials with caps

-

Spatula

-

Pipette

Procedure:

-

Prepare a dilute solution of bis(triphenylphosphine)copper(I) nitrate in dichloromethane (e.g., ~1-2 mg/mL). The initial solution should be colorless.

-

Divide the solution equally between the two vials.

-

Vial A (Control): Immediately flush the headspace with an inert gas (e.g., argon or nitrogen), cap tightly, and wrap in aluminum foil to protect from light.

-

Vial B (Test): Leave the vial open to the air on a well-lit laboratory bench.

-

Observe the color of the solutions in both vials at regular intervals (e.g., 1 hour, 4 hours, 24 hours).

Expected Results:

-

Vial A: The solution should remain colorless for an extended period, demonstrating the stability of the complex in the absence of air and light.

-

Vial B: The solution is expected to gradually develop a pale green or blue-green tint, indicating the oxidation of Cu(I) to Cu(II).

Caption: Experimental workflow for assessing solution stability.

Conclusion: A Pragmatic Approach to a Stable yet Sensitive Reagent

Bis(triphenylphosphine)copper(I) nitrate occupies a favorable position in the landscape of copper(I) chemistry, offering a balance of reactivity and stability. While not requiring the stringent handling protocols of highly air-sensitive reagents in its solid form, a nuanced understanding of its solution-state instability is paramount for its successful application. By adhering to the principles of minimizing exposure to air and light, particularly when in solution, researchers can confidently utilize this versatile compound, ensuring the integrity of their experimental outcomes.

References

-

Kubas, G. J. (2007). Coordination Complexes of Copper(I) Nitrate. In Inorganic Syntheses (Vol. 19, pp. 90-92). John Wiley & Sons, Inc. [Link]

-

Lazarou, K., et al. (2010). Structural, photolysis and biological studies of the bis(μ2-chloro)-tris(triphenylphosphine)-di-copper(I) and chloro-tris(triphenylphosphine)-copper(I) complexes. Study of copper(I)-copper(I) interactions. Inorganica Chimica Acta, 363(4), 763-772. [Link]

-

Gysling, H. J., & Kubas, G. J. (2007). Coordination Complexes of Copper(I) Nitrate. Inorganic Syntheses, 19, 90–93. [Link]

-

Kling, K., et al. (2023). On the Redox Equilibrium of TPP/TPPO Containing Cu(I) and Cu(II) Complexes. Inorganics, 11(5), 220. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of Bis(triphenylphosphine)copper(I) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic properties of bis(triphenylphosphine)copper(I) nitrate, [Cu(PPh₃)₂NO₃]. As a cornerstone copper(I) complex, its characterization is fundamental for its application in synthesis, catalysis, and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the structural information gleaned from each spectroscopic technique.

Introduction: The Significance of [Cu(PPh₃)₂NO₃]

Bis(triphenylphosphine)copper(I) nitrate is a stable, white crystalline solid that serves as a valuable precursor for the synthesis of other copper(I) compounds.[1] Its tetrahedral coordination geometry, featuring a d¹⁰ copper center, two bulky triphenylphosphine ligands, and a coordinated nitrate anion, dictates its reactivity and spectroscopic signature.[2] Understanding its spectroscopic properties is paramount for quality control, reaction monitoring, and for elucidating the electronic and structural dynamics in derivative compounds. This guide will detail the practical and theoretical aspects of its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Synthesis and Molecular Structure

A reliable and straightforward synthesis of bis(triphenylphosphine)copper(I) nitrate involves the reduction of copper(II) nitrate with an excess of triphenylphosphine in a suitable solvent like methanol or ethanol.[1] The triphenylphosphine serves as both a reducing agent and a ligand.

Experimental Protocol: Synthesis

Objective: To synthesize bis(triphenylphosphine)copper(I) nitrate from copper(II) nitrate trihydrate and triphenylphosphine.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Methanol (reagent grade)

-

Ethanol (reagent grade)

-

Diethyl ether (reagent grade)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (4 molar equivalents) in hot methanol with stirring.

-

Slowly add a solution of copper(II) nitrate trihydrate (1 molar equivalent) in methanol to the triphenylphosphine solution. A white precipitate of [Cu(PPh₃)₂NO₃] will form.[1]

-

Heat the suspension at reflux for 15-20 minutes to ensure the complete reduction of Cu(II) to Cu(I) and complex formation.

-

Allow the mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain pure bis(triphenylphosphine)copper(I) nitrate.

Causality Behind Experimental Choices: The use of an excess of triphenylphosphine ensures the complete reduction of the copper(II) salt to the desired copper(I) state. Methanol is an effective solvent for both reactants and allows for the precipitation of the less soluble product upon formation, driving the reaction to completion. The washing steps are crucial for obtaining an analytically pure compound, which is essential for accurate spectroscopic analysis.

Molecular Structure

The molecular structure of bis(triphenylphosphine)copper(I) nitrate has been confirmed by single-crystal X-ray diffraction.[2] The copper(I) center is in a distorted tetrahedral coordination environment, bonded to the two phosphorus atoms of the triphenylphosphine ligands and two oxygen atoms from the nitrate anion, which acts as a bidentate ligand.[2]

Interpretation of NMR Spectra

¹H NMR Spectroscopy: The ¹H NMR spectrum is dominated by the signals of the phenyl protons of the triphenylphosphine ligands. Due to the complexity of the overlapping multiplets, the spectrum typically shows a broad multiplet in the aromatic region, usually between δ 7.2 and 7.5 ppm. The integration of this region should correspond to 30 protons.

¹³C{¹H} NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show the resonances for the phenyl carbons of the triphenylphosphine ligands. Typically, four signals are expected for the phenyl groups, corresponding to the ipso, ortho, meta, and para carbons. The ipso-carbon signal may be split into a doublet due to coupling with the ³¹P nucleus.

³¹P{¹H} NMR Spectroscopy: The ³¹P{¹H} NMR spectrum provides the most direct information about the coordination of the phosphine ligands. For bis(triphenylphosphine)copper(I) nitrate, a single, broad resonance is expected. The chemical shift is typically observed in the range of δ -5 to 5 ppm. The broadening of the signal is a characteristic feature of phosphine ligands coordinated to a quadrupolar nucleus like copper (⁶³Cu and ⁶⁵Cu, both with I = 3/2). [3]This quadrupolar broadening can sometimes obscure fine coupling details. Upon coordination to the copper(I) center, the ³¹P chemical shift of triphenylphosphine (free ligand at δ ≈ -5 ppm) experiences a downfield shift. [4]

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.2 - 7.5 | Multiplet | Phenyl protons of PPh₃ |

| ¹³C | 128 - 135 | Multiple signals | Phenyl carbons of PPh₃ |

| ³¹P | -5 to 5 | Broad singlet | Coordinated PPh₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for probing the coordination environment of the nitrate anion.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the FT-IR spectrum of bis(triphenylphosphine)copper(I) nitrate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the complex (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of bis(triphenylphosphine)copper(I) nitrate displays characteristic bands for both the triphenylphosphine ligands and the nitrate anion.

Triphenylphosphine Ligand Vibrations: The triphenylphosphine ligands give rise to a series of sharp absorption bands. Key vibrations include:

-

P-Ph stretching: A strong band around 1435 cm⁻¹.

-

C-H out-of-plane bending: A strong band around 745 cm⁻¹ and a medium band around 695 cm⁻¹.

-

Ring vibrations: Several bands in the 1600-1400 cm⁻¹ region.

Nitrate Anion Vibrations: The coordination mode of the nitrate anion significantly influences its vibrational frequencies. For a bidentate nitrate ligand (C₂ᵥ symmetry), the degeneracy of the ν₃ and ν₄ modes of the free nitrate ion (D₃h symmetry) is lifted. This results in the appearance of new bands. The key vibrational modes for a bidentate nitrate are:

-

ν(N=O) asymmetric stretch (ν₁): ~1550-1480 cm⁻¹

-

ν(N-O) symmetric stretch (ν₄): ~1290-1250 cm⁻¹

-

ν(N-O) stretch (ν₂): ~1030-970 cm⁻¹

-

Out-of-plane rock (ν₆): ~810-780 cm⁻¹

The presence of bands in these regions in the spectrum of [Cu(PPh₃)₂NO₃] is indicative of a coordinated nitrate group. [3]

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | C-H stretching (aromatic) |

| ~1550-1480 | ν(N=O) asymmetric stretch (bidentate NO₃⁻) |

| ~1435 | P-Ph stretch |

| ~1290-1250 | ν(N-O) symmetric stretch (bidentate NO₃⁻) |

| ~1090 | P-Ph in-plane bend |

| ~1030-970 | ν(N-O) stretch (bidentate NO₃⁻) |

| ~810-780 | Out-of-plane rock (NO₃⁻) |

| ~745, ~695 | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. For a d¹⁰ complex like bis(triphenylphosphine)copper(I) nitrate, d-d transitions are not possible. The observed absorptions are therefore due to ligand-to-metal charge transfer (LMCT) or intra-ligand (π-π*) transitions.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To record the UV-Vis absorption spectrum of bis(triphenylphosphine)copper(I) nitrate.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the complex in a suitable UV-grade solvent (e.g., acetonitrile or dichloromethane) of a known concentration (e.g., 10⁻³ M).

-

Prepare a series of dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

-

Use a 1 cm path length quartz cuvette.

-

Use the pure solvent as a reference.

Data Acquisition: Scan the absorbance from the UV to the visible region (e.g., 200-800 nm).

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of bis(triphenylphosphine)copper(I) nitrate is expected to show intense absorptions in the UV region.

-

Intra-ligand π-π transitions:* The triphenylphosphine ligands exhibit strong absorptions below 300 nm, which are characteristic of the π-π* transitions within the phenyl rings.

-

Ligand-to-Metal Charge Transfer (LMCT): A broad absorption maximum has been reported around 300 nm from powder reflectance spectra, which can be assigned to a nitrate-to-copper(I) LMCT transition. [1]In solution, this band may be slightly shifted.

The absence of any significant absorption in the visible region is consistent with the d¹⁰ electronic configuration of the copper(I) center and the white color of the compound.

| λₘₐₓ (nm) | Assignment |

| < 300 | Intra-ligand π-π* (PPh₃) |

| ~300 | LMCT (NO₃⁻ → Cu(I)) |

Conclusion

The spectroscopic characterization of bis(triphenylphosphine)copper(I) nitrate provides a detailed picture of its molecular structure and electronic properties. NMR spectroscopy confirms the presence and coordination of the triphenylphosphine ligands, with the characteristic broad ³¹P signal being a key indicator of the copper(I) center. IR spectroscopy is instrumental in determining the bidentate coordination mode of the nitrate anion and confirming the presence of the phosphine ligands. UV-Vis spectroscopy reveals the electronic transitions, which are dominated by intra-ligand and ligand-to-metal charge transfer bands, consistent with its d¹⁰ electronic configuration. Together, these techniques provide a robust and self-validating system for the comprehensive analysis of this important copper(I) complex.

References

-

Hakimi, M., et al. (2014). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 596-605. Available at: [Link]

- Sultana, N., Arayne, M. S., & Tabassum, H. (1997). COPPER(I) COMPLEXES OF TRIPHENYLPHOSPHINE AND 2-METHYLPYRIDINE. Pakistan Journal of Scientific and Industrial Research, 40(5-6), 125-128.

-

Yang, R.-N., et al. (2000). Crystal and Molecular Structure of Copper(I) Complex [Cu(PPh3)2(NO3)]. Chinese Journal of Structural Chemistry, 19(2), 126-130. Available at: [Link]

- Luiz T, A. (2015). 31P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. Rasayan Journal of Chemistry, 8(1), 13-17.

-

Hanna, J. V., et al. (2005). Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X. Dalton Transactions, (15), 2547-2556. Available at: [Link]

-

Mehring, M., et al. (2013). Copper(II) and Triphenylphosphine Copper(I) Ethylene Glycol Carboxylates: Synthesis, Characterisation and Copper Nanoparticle Generation. Dalton Transactions, 42(42), 15136-15147. Available at: [Link]

-

Gysling, H. J., & Kubas, G. J. (1979). Coordination Complexes of Copper(I) Nitrate. Inorganic Syntheses, 19, 92-95. Available at: [Link]

-

Messmer, G., & Palenik, G. J. (1969). Crystal structure of bis(triphenylphosphine)copper(I) nitrate. Canadian Journal of Chemistry, 47(8), 1440-1441. Available at: [Link]

- T, Arun Luiz. (2015). 31P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. RASAYAN Journal of Chemistry, 8, 13-17.

-

Hanna, J. V., Boyd, S. E., Healy, P. C., Bowmaker, G. A., Skelton, B. W., & White, A. H. (2005). Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X. Dalton transactions (Cambridge, England : 2003), (15), 2547–2556. [Link]

-

Adner, D., Möckel, S., Korb, M., Buschbeck, R., Rüffer, T., Schulze, S., Mertens, L., Hietschold, M., Mehring, M., & Lang, H. (2013). Copper(II) and triphenylphosphine copper(I) ethylene glycol carboxylates: synthesis, characterisation and copper nanoparticle generation. Dalton transactions (Cambridge, England : 2003), 42(42), 15136–15147. [Link]

-

Gysling, H. J., & Kubas, G. J. (2007). Coordination Complexes of Copper(I) Nitrate. In Inorganic Syntheses (pp. 92-95). John Wiley & Sons, Inc. [Link]

- Yang, R.-N., Lin, Y.-H., Xie, Q., Jin, D.-M., & Lu, J. (2000). Crystal and Molecular Structure of Copper( I ) Complex [Cu(PPh3)2(NO3)]. Chinese Journal of Structural Chemistry, 19(2), 126-130.

-

Hakimi, M., Mardani, Z., Moeini, K., & Takjoo, R. (2014). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 596-605. [Link]

- Sultana, N., Arayne, M. S., & Tabassum, H. (1997). COPPER(I) COMPLEXES OF TRIPHENYLPHOSPHINE AND 2-METHYLPYRIDINE. Pakistan Journal of Scientific and Industrial Research, 40(5-6), 125-128.

- T, Arun Luiz. (2015). 31P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. RASAYAN Journal of Chemistry, 8(1), 13-17.

Sources

Electrochemical properties of bis(triphenylphosphine)copper(I) nitrate

An In-Depth Technical Guide to the Electrochemical Properties of Bis(triphenylphosphine)copper(I) Nitrate

Abstract

This technical guide provides a comprehensive examination of the electrochemical properties of bis(triphenylphosphine)copper(I) nitrate, [Cu(PPh₃)₂(NO₃)]. Copper(I) complexes are of significant interest due to their diverse applications in catalysis, materials science, and as precursors for metallodrugs.[1][2] Understanding the redox behavior of [Cu(PPh₃)₂(NO₃)] is fundamental to harnessing its potential. This document details the synthesis, structural characteristics, and core electrochemical behavior of the title compound, with a focus on cyclic voltammetry as a primary investigative tool. We will explore the causality behind experimental design, present detailed protocols for characterization, and interpret the resulting data to provide a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Significance of Copper(I) Phosphine Complexes

Copper, an essential endogenous metal, plays a critical role in various biological processes.[1] Its coordination complexes are noted for their stability and informative spectroscopic signatures. In particular, copper(I) complexes stabilized by phosphine ligands, such as triphenylphosphine (PPh₃), have emerged as a versatile class of compounds. The PPh₃ ligands stabilize the +1 oxidation state of copper and influence the complex's steric and electronic properties.

Bis(triphenylphosphine)copper(I) nitrate, [Cu(PPh₃)₂(NO₃)], serves as a crucial precursor and a subject of study in its own right. Its utility extends from being a starting material for synthesizing potential anticancer agents to applications in photoelectrochemical cells.[1][3] The nitrate anion's weak coordination allows for its facile dissociation, making the complex a useful reagent for introducing other anionic ligands through metathetical reactions.[4] A thorough understanding of its electrochemical properties—specifically, the nature of the Cu(I)/Cu(II) redox couple—is paramount for designing and optimizing its applications.

Synthesis and Structural Properties

The synthesis of [Cu(PPh₃)₂(NO₃)] is a well-established procedure that leverages the reducing power of excess phosphine ligand.[4]

Synthesis Protocol

Rationale: The synthesis relies on the in-situ reduction of Copper(II) to Copper(I) by an excess of triphenylphosphine, which then acts as a stabilizing ligand. Methanol is an effective solvent as it solubilizes the reactants and allows for the precipitation of the less soluble product upon formation.

Step-by-Step Methodology:

-

Preparation: Dissolve triphenylphosphine (21.0 g, 0.08 mole) in 200 mL of hot methanol in a suitable reaction vessel.

-

Reaction: Add solid Cu(NO₃)₂·3H₂O (4.9 g, 0.02 mole) to the hot phosphine solution in portions with stirring. The Cu(II) salt will dissolve, forming a clear, colorless solution. As the reaction proceeds, a white precipitate of the desired Cu(I) complex will form.

-

Completion & Cooling: Once all the copper salt has been added, heat the suspension at reflux for 5 minutes. Afterward, allow the mixture to cool to ambient temperature.

-

Isolation: Filter the white precipitate using a Buchner funnel. Wash the collected solid thoroughly with ethanol and then diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Air-dry the product. The resulting crude powder is typically analytically pure, yielding approximately 11.2 g (86%) of [Cu(PPh₃)₂(NO₃)].[4]

-

Recrystallization (Optional): For single-crystal growth or higher purity, the complex can be recrystallized from hot methanol.[4]

Caption: Synthesis workflow for bis(triphenylphosphine)copper(I) nitrate.

Physicochemical Properties

The resulting complex is a white, air-stable solid. Its solubility and conductivity are highly dependent on the solvent, a critical factor for electrochemical analysis.

| Property | Value / Observation | Source |

| Molecular Weight | 650.1 g/mol | [5] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 248 °C (decomposition) | [4] |

| Solubility | Readily soluble in CH₂Cl₂, CHCl₃, ACN, DMF. Moderately soluble in hot methanol, ethanol, benzene, THF. | [4] |

| Conductivity (in CH₂Cl₂) | 1.2 ohm⁻¹ cm² mol⁻¹ (Typical of a non-electrolyte) | [4] |

| Conductivity (in DMF) | 63.5 ohm⁻¹ cm² mol⁻¹ (Typical of a 1:1 electrolyte) | [4] |

Insight: The conductivity data reveals the crucial role of the solvent.[4] In a non-coordinating solvent like dichloromethane, the nitrate anion remains coordinated to the copper center, and the complex is neutral. However, in a coordinating solvent like N,N-dimethylformamide (DMF), the solvent molecules can displace the weakly bound nitrate anion, leading to the formation of the solvated cation [Cu(PPh₃)₂(DMF)₂]⁺ and a free NO₃⁻ anion, behaving as a 1:1 electrolyte. This dissociation is fundamental to its electrochemical behavior in such media.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and versatile electrochemical technique for investigating the redox behavior of chemical species.[6][7] It provides critical information on redox potentials, electron transfer kinetics, and the stability of oxidized/reduced species.[7]

Experimental Protocol: A Self-Validating System

Rationale: The three-electrode setup is standard for CV.[7] A working electrode (e.g., Platinum) provides the surface for the redox reaction. A reference electrode (e.g., SCE or Ag/AgCl) provides a stable potential against which the working electrode's potential is measured. A counter electrode (e.g., Platinum wire) completes the electrical circuit. A supporting electrolyte (e.g., TBAPF₆ or Bu₄NBF₄) is essential to minimize solution resistance and ensure that the analyte migrates to the electrode surface primarily through diffusion rather than electrostatic attraction (migration).[8][9] Acetonitrile is a common solvent due to its wide potential window and ability to dissolve both the complex and the supporting electrolyte.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of [Cu(PPh₃)₂(NO₃)] (e.g., 1-10 mM) in dry acetonitrile. Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), to a concentration of 0.1 M.

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use a platinum disk as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) or a non-aqueous Ag/Ag⁺ reference electrode.[8]

-

Deaeration: Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement. This is crucial to remove dissolved oxygen, which is electroactive and can interfere with the voltammogram.

-

Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential, starting from a value where no reaction occurs (e.g., 0.0 V vs. SCE), towards a more positive potential (anodic scan) and then reversing the scan back to the starting potential. Typical scan rates range from 50 to 500 mV/s.[8][10]

Caption: Diagram of a standard three-electrode cyclic voltammetry setup.

Interpreting the Voltammogram

For copper(I) phosphine complexes, the cyclic voltammogram typically shows a single, quasi-reversible one-electron oxidation wave corresponding to the Cu(I)/Cu(II) redox couple.[10][11]

[Cu(PPh₃)₂]⁺ ⇌ [Cu(PPh₃)₂]²⁺ + e⁻

-

Anodic Peak (Epa): As the potential is scanned positively, the Cu(I) species is oxidized to Cu(II) at the electrode surface, resulting in an anodic current peak.

-

Cathodic Peak (Epc): On the reverse scan, the newly formed Cu(II) species is reduced back to Cu(I), giving a cathodic current peak.

Caption: The Cu(I)/Cu(II) redox couple at the electrode surface.

Key Electrochemical Parameters

The following parameters, derived from the voltammogram, provide quantitative insights into the redox process.